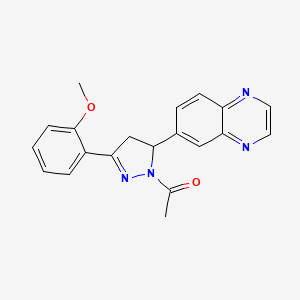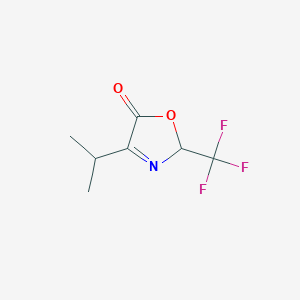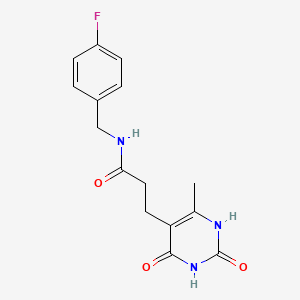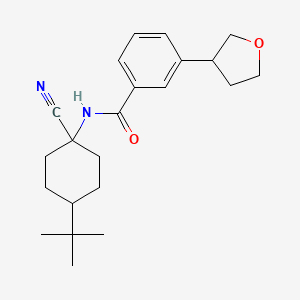
1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MQPAE and has a molecular formula of C23H20N4O2.
科学的研究の応用
Studies on Substituted Benzoquinazolines and Pyrazoles as Anti-tubercular Agents
Various substituted benzoquinazolines and pyrazoles have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Notably, compounds 6a, 6c, 8a, 19a, and 19e demonstrated significant anti-tubercular activity at specific minimum inhibitory concentration (MIC) values, indicating their potential as therapeutic agents in the treatment of tuberculosis. The study also assessed the cytotoxicity of these compounds using THP-1 cells, with the most active compound, 19a, showing safety as its MIC value was much lower than the cytotoxic value, suggesting a favorable therapeutic index (Maurya et al., 2013).
Quinoxalin-6-yl Derivatives as Corrosion Inhibitors
Quinoxalin-6-yl derivatives have been investigated for their role as corrosion inhibitors for mild steel in hydrochloric acid. The study found that these derivatives, including PQDPB, PQDPP, and PPQDPE, exhibit varying degrees of corrosion inhibition efficiency, with PQDPP identified as the most effective among the tested compounds. The adsorption of these inhibitor molecules on the mild steel surface was spontaneous and adhered to the Frumkin adsorption isotherm. Scanning electron microscopy (SEM) confirmed the formation of protective films on the steel surface, highlighting the potential of quinoxalin-6-yl derivatives in corrosion protection applications (Olasunkanmi et al., 2015).
Synthesis of New Quinoxaline Derivatives as Antimicrobial Agents
A series of new quinoxaline derivatives containing pyrazoline residues have been synthesized and evaluated for their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, revealing substantial antimicrobial activity. Notably, compounds 5 and 12 exhibited excellent antibacterial and antifungal activity, surpassing the standard drugs in some cases. This highlights the potential of quinoxaline derivatives as effective antimicrobial agents, offering new avenues for the development of antimicrobial therapeutics (Kumar et al., 2014).
特性
IUPAC Name |
1-[5-(2-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)24-19(14-7-8-16-18(11-14)22-10-9-21-16)12-17(23-24)15-5-3-4-6-20(15)26-2/h3-11,19H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPVBJRZODBPEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2OC)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2393519.png)

![Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate](/img/structure/B2393521.png)

![2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2393526.png)
![(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol](/img/structure/B2393527.png)
![8-[(3,4-Dimethoxyphenyl)acetyl]-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393528.png)
![2-(3-Methylpyrazin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2393532.png)

![6-cyclopropyl-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2393537.png)
![3-Aminobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2393539.png)


